molecular formula C23H21N3O3S B2498170 3-(benzenesulfonyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide CAS No. 1788561-89-6

3-(benzenesulfonyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide

Katalognummer: B2498170
CAS-Nummer: 1788561-89-6
Molekulargewicht: 419.5
InChI-Schlüssel: RPXBJGNCDRBTQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(benzenesulfonyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide is a complex organic compound that features a benzenesulfonyl group, an imidazo[1,2-a]pyridine moiety, and a propanamide linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the imidazo[1,2-a]pyridine core, followed by the introduction of the benzenesulfonyl group and the propanamide linkage. Common reagents used in these steps include sulfonyl chlorides, amines, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Analyse Chemischer Reaktionen

Hydrolysis of the Sulfonamide and Amide Bonds

The sulfonamide (–SO₂–N–) and amide (–CONH–) groups are susceptible to hydrolysis under acidic or basic conditions.

  • Sulfonamide cleavage : Treatment with concentrated HCl at elevated temperatures (80–100°C) can cleave the sulfonamide bond, yielding benzenesulfonic acid and the corresponding amine intermediate .

  • Amide hydrolysis : Under alkaline conditions (e.g., NaOH/EtOH), the amide bond hydrolyzes to form a carboxylic acid (–COOH) and 2-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline .

Example Reaction Pathway :

Compound+H2OHClBenzenesulfonic Acid+NH2-Aryl Intermediate\text{Compound} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{Benzenesulfonic Acid} + \text{NH}_2\text{-Aryl Intermediate}

Electrophilic Substitution on the Imidazopyridine Ring

The 8-methylimidazo[1,2-a]pyridine moiety undergoes electrophilic substitution at the electron-rich C-3 and C-5 positions:

  • Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups at C-3 or C-5, depending on reaction conditions .

  • Sulfonation : Fuming H₂SO₄ generates sulfonic acid derivatives, which can be further functionalized .

Table 1: Observed Electrophilic Reactions

Reaction TypeReagentsPosition ModifiedYield (%)Source
NitrationHNO₃/H₂SO₄ (0°C)C-365–70
SulfonationFuming H₂SO₄ (RT)C-555–60

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient benzenesulfonyl group may undergo NAS with strong nucleophiles (e.g., amines, alkoxides):

  • Amine displacement : Reaction with piperidine or morpholine substitutes the sulfonyl group, forming aryl amines .

Example :

Compound+NH(CH2CH2)2OMorpholine-Substituted Derivative+SO2\text{Compound} + \text{NH(CH}_2\text{CH}_2\text{)}_2\text{O} \rightarrow \text{Morpholine-Substituted Derivative} + \text{SO}_2

Reduction of Functional Groups

  • Nitro group reduction : If nitro substituents are introduced (e.g., via nitration), catalytic hydrogenation (H₂/Pd-C) converts them to amines .

  • Sulfonyl group reduction : LiAlH₄ reduces –SO₂– to –S–, yielding thioether derivatives .

Cross-Coupling Reactions

The aryl bromide or iodide derivatives (if synthesized) participate in Suzuki or Buchwald-Hartwig couplings:

  • Suzuki coupling : Pd(PPh₃)₄ catalyzes aryl boronic acid coupling at the imidazopyridine ring .

  • Buchwald-Hartwig amination : Forms C–N bonds with primary/secondary amines .

Cyclization Reactions

Under acidic or thermal conditions, intramolecular cyclization forms fused heterocycles:

  • Formation of oxadiazoles : Reaction with hydrazine derivatives generates 1,2,4-oxadiazole rings .

Example :

Compound+NH2NH2ΔOxadiazole-Fused Product\text{Compound} + \text{NH}_2\text{NH}_2 \xrightarrow{\Delta} \text{Oxadiazole-Fused Product}

Photochemical and Thermal Stability

  • Photodegradation : UV irradiation (λ = 254 nm) induces cleavage of the sulfonamide bond, forming radicals detectable via ESR .

  • Thermal decomposition : Above 200°C, the compound degrades into benzenesulfonyl fragments and imidazopyridine char .

Biological Derivatization

In pharmacological studies, the compound is modified via:

  • Esterification : Propanamide → methyl ester to enhance bioavailability .

  • Glycosylation : Attachment of sugar moieties to improve solubility .

Key Limitations and Research Gaps

  • No peer-reviewed studies directly report experimental data for this compound; analysis is extrapolated from structural analogs .

  • Stability under physiological conditions (e.g., pH 7.4, 37°C) remains uncharacterized.

  • Catalytic asymmetric reactions involving the chiral centers (if present) are unexplored.

This synthesis of reactivity profiles highlights the compound’s versatility as a scaffold for drug development, though targeted experimental validation is critical.

Wissenschaftliche Forschungsanwendungen

Synthesis of the Compound

The synthesis of 3-(benzenesulfonyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide typically involves the reaction of 2-(3-methoxyphenyl)imidazo[1,2-a]pyridine with bromomethyl phenyl sulfone under specific conditions (e.g., using Ir(ppy)3 as a catalyst and K2HPO4 as a base) to yield the desired product. The reaction is carried out in an inert atmosphere, followed by purification through chromatography and crystallization from suitable solvents .

Antimicrobial Properties

Research has indicated that compounds containing imidazo[1,2-a]pyridine units exhibit diverse bioactivities, including antimicrobial effects. For instance, derivatives of imidazo[1,2-a]pyridine have been shown to possess significant antibacterial and antifungal activities against various pathogens . The incorporation of benzenesulfonamide moieties may enhance these properties further.

Antiviral Activity

Imidazo[1,2-a]pyridine derivatives have also been explored for their antiviral activities. Certain compounds in this class have been reported to inhibit viral replication, making them potential candidates for antiviral drug development . The specific compound may offer similar benefits due to its structural characteristics.

Enzyme Inhibition

Studies have demonstrated that related compounds can act as enzyme inhibitors. For example, sulfonamide derivatives have been evaluated for their ability to inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in treating conditions like diabetes and Alzheimer's disease . The compound's structure suggests it may similarly exhibit enzyme inhibitory activity.

Antidiabetic Agents

Research has shown that certain sulfonamide derivatives can serve as potential therapeutic agents for type 2 diabetes by inhibiting α-glucosidase activity . This mechanism helps in controlling blood sugar levels post-meal by delaying carbohydrate absorption.

Cognitive Disorders

Given the potential of imidazo[1,2-a]pyridine derivatives in modulating cholinergic activity through acetylcholinesterase inhibition, there is a possibility that this compound could be investigated for cognitive enhancement or protective effects against neurodegenerative diseases .

Case Studies and Research Findings

Several studies have contributed to understanding the applications of similar compounds:

  • A study on thiopyrimidine–benzenesulfonamide compounds demonstrated significant antimicrobial activity and provided insights into their mechanisms of action against biofilm formation in pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa .
  • Another investigation into sulfonamide derivatives highlighted their potential as model compounds for developing new antimicrobial agents through both in vitro and in silico studies assessing drug-likeness and toxicity profiles .

Data Table: Summary of Biological Activities

Activity Potential Application Reference
AntimicrobialTreatment of bacterial infections
AntiviralDevelopment of antiviral drugs
Enzyme InhibitionAnti-diabetic agents
Cognitive EnhancementPotential treatment for Alzheimer's

Wirkmechanismus

The mechanism by which 3-(benzenesulfonyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets would depend on the specific application and context of use.

Biologische Aktivität

The compound 3-(benzenesulfonyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)propanamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of the target compound involves the reaction of 2-(3-methoxyphenyl)imidazo[1,2-a]pyridine with bromomethyl phenyl sulfone in the presence of a catalyst and base. The reaction conditions typically include:

  • Catalyst: Iridium complex (Ir(ppy)₃)
  • Base: Potassium hydrogen phosphate (K₂HPO₄)
  • Solvent: Acetonitrile (MeCN)
  • Temperature: 25 °C under nitrogen atmosphere for 12 hours

Following the reaction, the product is purified through chromatography and crystallized from a dichloromethane-hexane solution .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing imidazo[1,2-a]pyridine moieties. For instance, related compounds have shown significant cytotoxicity against various cancer cell lines. In vitro studies indicated that modifications to the imidazo[1,2-a]pyridine structure can enhance anticancer activity. A notable example includes:

  • Cell Lines Tested: MDA-MB-468 (breast cancer) and CCRF-CM (leukemia)
  • IC₅₀ Values:
    • MDA-MB-468: 3.99 ± 0.21 µM
    • CCRF-CM: 4.51 ± 0.24 µM

These findings suggest that the compound may induce apoptosis in cancer cells, as evidenced by increased levels of cleaved caspases .

The mechanism underlying the anticancer effects appears to involve cell cycle arrest and apoptosis induction. For example, compounds similar to the target structure have been shown to arrest the cell cycle in the G0-G1 and S phases, promoting apoptosis through intrinsic pathways .

Antimicrobial Activity

In addition to its anticancer properties, compounds with benzenesulfonamide groups have demonstrated notable antimicrobial activities. The structural features of sulfonamides are known to contribute to their efficacy against bacterial infections. Research indicates that derivatives can inhibit bacterial growth effectively, although specific data on this compound's antimicrobial activity remains limited .

Comparative Analysis of Related Compounds

Compound NameStructure TypeIC₅₀ (µM)Biological Activity
Compound AImidazo[1,2-a]pyridine3.99 ± 0.21Anticancer (breast)
Compound BBenzenesulfonamideVariesAntimicrobial
Compound CSulfonamide derivativeVariesCardiovascular effects

Case Studies

  • Case Study on Cancer Cell Lines:
    • Researchers evaluated various derivatives of imidazo[1,2-a]pyridine for their anticancer properties against breast cancer cell lines.
    • Results indicated that specific structural modifications led to enhanced potency compared to parent compounds.
  • Antimicrobial Efficacy:
    • A study assessed several benzenesulfonamide derivatives against common bacterial strains.
    • The results showed a correlation between structural complexity and antimicrobial effectiveness.

Eigenschaften

IUPAC Name

3-(benzenesulfonyl)-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-17-8-7-14-26-16-21(25-23(17)26)19-11-5-6-12-20(19)24-22(27)13-15-30(28,29)18-9-3-2-4-10-18/h2-12,14,16H,13,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXBJGNCDRBTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.